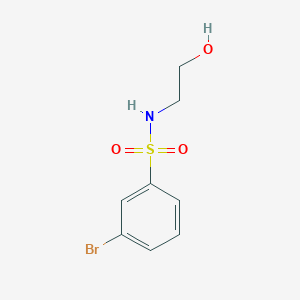

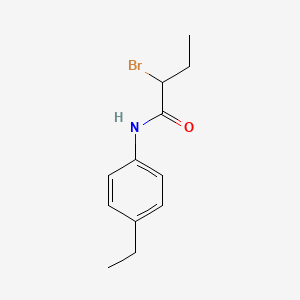

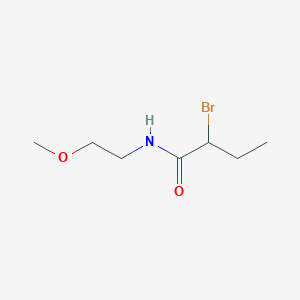

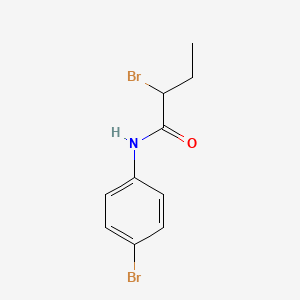

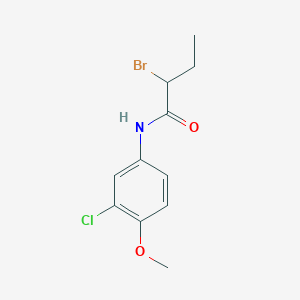

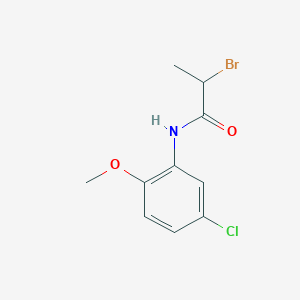

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Descripción general

Descripción

The compound "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group commonly found in various pharmacologically active compounds. Benzenesulfonamides have been extensively studied due to their potential as inhibitors of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in various diseases . The presence of a bromo substituent and a hydroxyethyl group in the molecule suggests that it may have unique physical, chemical, and biological properties that could be of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the substitution of the benzene ring or the modification of the sulfonamide group. For instance, the synthesis of N-substituted benzenesulfonamides has been reported to involve various strategies, including the reaction of benzenesulfonamide with different reagents to introduce substituents at the nitrogen atom of the sulfonamide group . The synthesis of "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide" would likely follow a similar pathway, with the introduction of the bromo group at the 3-position of the benzene ring and the 2-hydroxyethyl group at the nitrogen atom of the sulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using techniques such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy . These techniques provide information on bond lengths, bond angles, and the overall geometry of the molecule. For "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide," one would expect the bromo and hydroxyethyl substituents to influence the electronic distribution and molecular conformation, which could be elucidated through such structural studies.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on the nature of their substituents. The sulfonamide group is known for its ability to bind to metal ions, particularly zinc, which is a key feature in the inhibition of metalloenzymes like carbonic anhydrases . The bromo group in "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide" could potentially be involved in electrophilic aromatic substitution reactions, while the hydroxyethyl group might undergo reactions typical of alcohols, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide" would be influenced by its functional groups. The bromo group is likely to increase the molecular weight and density of the compound, while the hydroxyethyl group could confer additional polarity and potential for hydrogen bonding, affecting its solubility and boiling point. The compound's acidity and basicity would be determined by the sulfonamide group, which typically exhibits weakly basic properties due to the presence of a lone pair of electrons on the nitrogen atom .

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Sulfonamides, such as 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, have a wide range of biological applications in medicine and as pesticides. They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application or Experimental Procedures : The compound 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .

- Results or Outcomes : The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Potential as an Antibacterial Drug

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Sulfonamides, such as 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application or Experimental Procedures : The compound 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .

- Results or Outcomes : The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Potential as an Antibacterial Drug

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Sulfonamides, such as 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application or Experimental Procedures : The compound 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .

- Results or Outcomes : The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDZBHKLJOEWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649571 | |

| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |

CAS RN |

911111-96-1 | |

| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1293987.png)